Cas no 2172511-70-3 (3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid)

3-N-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid is a specialized amino acid derivative designed for peptide synthesis applications. Its key structural features include an N-cyclopropyl group and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, ensuring selective deprotection under mild basic conditions. The compound’s methyl-substituted pentanoic acid backbone enhances steric control, making it valuable for constructing conformationally constrained peptides. The Fmoc moiety provides compatibility with solid-phase peptide synthesis (SPPS), while the cyclopropyl group contributes to metabolic stability in peptide-based therapeutics. This reagent is particularly useful in medicinal chemistry for developing peptidomimetics and bioactive peptides with improved pharmacokinetic properties. Its high purity and well-defined reactivity profile make it a reliable choice for research and industrial applications.
3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid structure
2172511-70-3 structure
Product name:3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid
CAS No:2172511-70-3
MF:C27H32N2O5
MW:464.553387641907
CID:5877494
PubChem ID:165529595

3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid
    • 2172511-70-3
    • 3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
    • EN300-1492917
    • Inchi: 1S/C27H32N2O5/c1-3-15-27(2,25(32)29(18-12-13-18)16-14-24(30)31)28-26(33)34-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,3,12-17H2,1-2H3,(H,28,33)(H,30,31)
    • InChI Key: SRPWJBXMCDJJCZ-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CCC(=O)O)C1CC1

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 731
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 4.1

3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1492917-250mg
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2172511-70-3
250mg
$3099.0 2023-09-28
Enamine
EN300-1492917-10000mg
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2172511-70-3
10000mg
$14487.0 2023-09-28
Enamine
EN300-1492917-0.1g
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2172511-70-3
0.1g
$2963.0 2023-06-05
Enamine
EN300-1492917-1000mg
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2172511-70-3
1000mg
$3368.0 2023-09-28
Enamine
EN300-1492917-500mg
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2172511-70-3
500mg
$3233.0 2023-09-28
Enamine
EN300-1492917-2500mg
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2172511-70-3
2500mg
$6602.0 2023-09-28
Enamine
EN300-1492917-100mg
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2172511-70-3
100mg
$2963.0 2023-09-28
Enamine
EN300-1492917-50mg
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2172511-70-3
50mg
$2829.0 2023-09-28
Enamine
EN300-1492917-0.05g
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2172511-70-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1492917-0.25g
3-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]propanoic acid
2172511-70-3
0.25g
$3099.0 2023-06-05

Additional information on 3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid

3-N-Cyclopropyl-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic Acid: A Comprehensive Overview

The compound with CAS No. 2172511-70-3, known as 3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and biotechnology. This compound is notable for its complex structure, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a methylpentanamido group. These structural features contribute to its unique chemical properties and make it a valuable tool in modern drug discovery and development.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as Fmoc-based peptide synthesis and stereoselective cyclopropanation. The Fmoc group, a well-known protecting group in peptide chemistry, plays a critical role in controlling the reactivity of the amino functionality during synthesis. This allows for the construction of complex peptide sequences with high fidelity, which is essential for applications in drug design and biotechnology.

The presence of the cyclopropyl group introduces unique strain and electronic effects into the molecule, enhancing its potential as a bioactive agent. Recent studies have demonstrated that such strained ring systems can significantly influence the pharmacokinetic properties of drugs, including their absorption, distribution, metabolism, and excretion (ADME). For instance, research published in *Nature Communications* highlighted how cyclopropane-containing compounds can exhibit enhanced stability and bioavailability due to their resistance to enzymatic degradation.

Moreover, the methylpentanamido group contributes to the hydrophobicity of the molecule, which is crucial for its interaction with biological targets such as proteins and enzymes. This feature has been exploited in the design of inhibitors for various therapeutic targets, including kinases and proteases. A study in *Journal of Medicinal Chemistry* reported that analogs of this compound exhibit potent inhibitory activity against oncogenic kinases, making them promising candidates for anticancer therapy.

In terms of synthesis, the construction of this compound involves a multi-step process that integrates principles from organic chemistry, including cross-coupling reactions, peptide coupling, and stereoselective cyclopropanation. The use of environmentally friendly reagents and catalytic systems has also been explored to enhance the sustainability of the synthesis process. For example, researchers have employed palladium-catalyzed coupling reactions to assemble key intermediates with high efficiency and selectivity.

The application of this compound extends beyond pharmaceuticals into areas such as agrochemicals and materials science. Its ability to modulate enzyme activity makes it a potential candidate for developing novel herbicides or insecticides. Additionally, its structural complexity offers opportunities for use in advanced materials, such as self-healing polymers or stimuli-responsive systems.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to improve yield and reduce costs. Furthermore, efforts are being made to explore its potential as a building block for more complex molecular architectures. Collaborative studies between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications.

In conclusion, 3-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidopropanoic acid represents a prime example of how advanced chemical synthesis can enable the creation of sophisticated molecules with diverse applications. Its unique structure and functional groups make it a valuable asset in drug discovery and development, while ongoing research continues to unlock its full potential across multiple disciplines.

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